molecular formula C10H10N2O B13098944 1-(5-Methoxypyridin-2-YL)cyclopropanecarbonitrile

1-(5-Methoxypyridin-2-YL)cyclopropanecarbonitrile

Cat. No.: B13098944
M. Wt: 174.20 g/mol
InChI Key: RBDASOQDAQINHM-UHFFFAOYSA-N
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Description

1-(5-Methoxypyridin-2-YL)cyclopropanecarbonitrile is a specialized chemical compound with the molecular formula C10H10N2O. It is known for its unique molecular structure, which includes a methoxypyridine ring attached to a cyclopropanecarbonitrile group.

Preparation Methods

The synthesis of 1-(5-Methoxypyridin-2-YL)cyclopropanecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxypyridine and cyclopropanecarbonitrile.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Methoxypyridin-2-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Methoxypyridin-2-YL)cyclopropanecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methoxypyridin-2-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

1-(5-Methoxypyridin-2-YL)cyclopropanecarbonitrile can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(5-methoxypyridin-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H10N2O/c1-13-8-2-3-9(12-6-8)10(7-11)4-5-10/h2-3,6H,4-5H2,1H3

InChI Key

RBDASOQDAQINHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C2(CC2)C#N

Origin of Product

United States

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